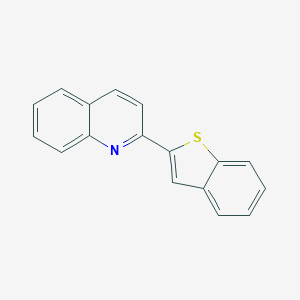
2-(1-Benzothiophen-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzothiophen-2-yl)quinoline, also known as BTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTQ is a member of the quinoline family, which is a class of organic compounds that possess a fused aromatic ring system.
Applications De Recherche Scientifique
2-(1-Benzothiophen-2-yl)quinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2-(1-Benzothiophen-2-yl)quinoline has been shown to exhibit anti-cancer, anti-viral, and anti-inflammatory activities. In materials science, 2-(1-Benzothiophen-2-yl)quinoline has been investigated for its potential use as a fluorescent probe and as a building block for organic semiconductors. In organic electronics, 2-(1-Benzothiophen-2-yl)quinoline has been used as a hole-transporting material in organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of 2-(1-Benzothiophen-2-yl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 2-(1-Benzothiophen-2-yl)quinoline has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 2-(1-Benzothiophen-2-yl)quinoline has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
2-(1-Benzothiophen-2-yl)quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2-(1-Benzothiophen-2-yl)quinoline can induce apoptosis, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(1-Benzothiophen-2-yl)quinoline can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Benzothiophen-2-yl)quinoline in lab experiments is its ease of synthesis and purification. 2-(1-Benzothiophen-2-yl)quinoline is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-(1-Benzothiophen-2-yl)quinoline is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-Benzothiophen-2-yl)quinoline. One area of interest is the development of 2-(1-Benzothiophen-2-yl)quinoline derivatives with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanisms underlying the anti-cancer and anti-inflammatory activities of 2-(1-Benzothiophen-2-yl)quinoline. Additionally, 2-(1-Benzothiophen-2-yl)quinoline could be explored for its potential use as a fluorescent probe for imaging applications.
In conclusion, 2-(1-Benzothiophen-2-yl)quinoline is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(1-Benzothiophen-2-yl)quinoline that could lead to new discoveries and applications.
Méthodes De Synthèse
The synthesis of 2-(1-Benzothiophen-2-yl)quinoline involves the condensation of 2-aminobenzothiophene and 2-chloroquinoline in the presence of a base. The reaction yields 2-(1-Benzothiophen-2-yl)quinoline as a yellow solid with a melting point of approximately 220°C. The purity of the compound can be confirmed using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
85111-44-0 |
|---|---|
Nom du produit |
2-(1-Benzothiophen-2-yl)quinoline |
Formule moléculaire |
C17H11NS |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)quinoline |
InChI |
InChI=1S/C17H11NS/c1-3-7-14-12(5-1)9-10-15(18-14)17-11-13-6-2-4-8-16(13)19-17/h1-11H |
Clé InChI |
WIODVQPPNKPCJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4S3 |
Autres numéros CAS |
85111-44-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



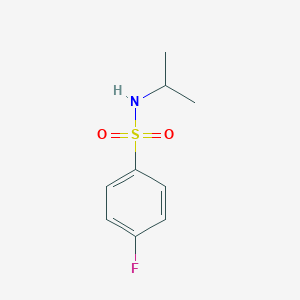
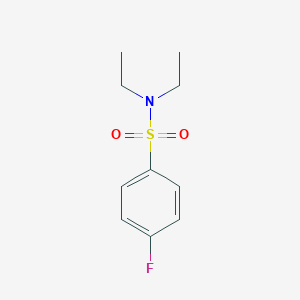

![N-[(2-Chlorophenyl)methyl]glycine](/img/structure/B180898.png)
![N-(3-chloro-4-fluorophenyl)-6-(methylthio)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B180901.png)

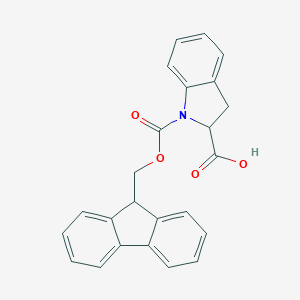


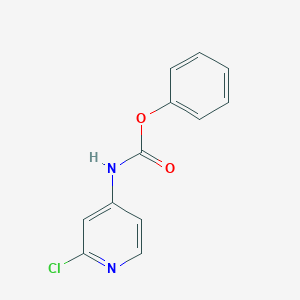
![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
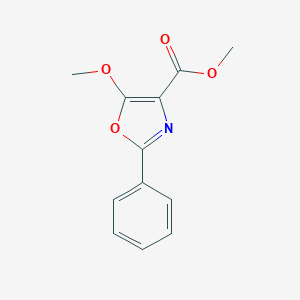
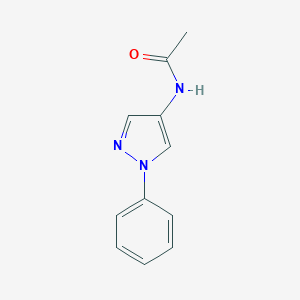
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)